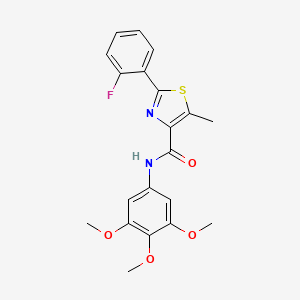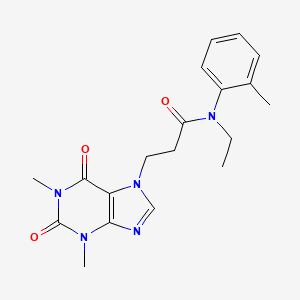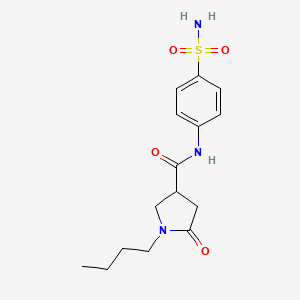
2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be attached through a coupling reaction, such as the Suzuki coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the carboxamide group can yield an amine.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential as an anticancer agent, particularly due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which are involved in cell signaling pathways.
DNA Interaction: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in apoptosis
Comparación Con Compuestos Similares
Similar Compounds
2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide: Lacks the trimethoxyphenyl group, which may reduce its potency.
2-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring, which can alter its chemical properties
Uniqueness
The presence of both the fluorophenyl and trimethoxyphenyl groups in 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide contributes to its unique chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the trimethoxyphenyl group can improve its binding affinity to biological targets .
Propiedades
Fórmula molecular |
C20H19FN2O4S |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H19FN2O4S/c1-11-17(23-20(28-11)13-7-5-6-8-14(13)21)19(24)22-12-9-15(25-2)18(27-4)16(10-12)26-3/h5-10H,1-4H3,(H,22,24) |
Clave InChI |
NGUXZQCATWMNAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155297.png)
![3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11155303.png)
![6-chloro-4-ethyl-9-(4-ethylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11155304.png)
![3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11155307.png)
![methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155313.png)
![2-[5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155315.png)

![N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155328.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B11155335.png)

![1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11155351.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11155355.png)
![(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11155357.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine](/img/structure/B11155361.png)
